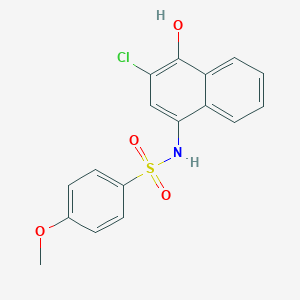
Sirt1/2-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sirt1/2-IN-3 is a potent and selective inhibitor of silent information regulator 1 (SIRT1) and silent information regulator 2 (SIRT2). These enzymes are part of the sirtuin family, which are NAD±dependent histone deacetylases involved in various cellular processes, including aging, transcription, and apoptosis . This compound has shown significant potential in modulating the activity of these enzymes, making it a valuable compound in scientific research and therapeutic applications.
Métodos De Preparación
The synthesis of Sirt1/2-IN-3 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of thieno[3,2-d]pyrimidine-6-carboxamides, which are known for their potency in inhibiting SIRT1 and SIRT2 . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for purification and characterization.
Análisis De Reacciones Químicas
Sirt1/2-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to ensure the desired transformation. Major products formed from these reactions include various derivatives of the thieno[3,2-d]pyrimidine-6-carboxamide scaffold, which retain the inhibitory activity against SIRT1 and SIRT2 .
Aplicaciones Científicas De Investigación
Sirt1/2-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved potency and selectivity. In biology, this compound is used to investigate the role of sirtuins in cellular processes such as aging, DNA repair, and metabolism. In medicine, it has potential therapeutic applications in treating diseases associated with sirtuin dysregulation, including cancer, neurodegenerative disorders, and metabolic diseases . Additionally, in the industry, this compound can be used in the development of new drugs and therapeutic agents targeting sirtuins.
Mecanismo De Acción
Sirt1/2-IN-3 exerts its effects by binding to the active site of SIRT1 and SIRT2, thereby inhibiting their deacetylase activity. This inhibition prevents the removal of acetyl groups from histone and non-histone proteins, leading to changes in gene expression and cellular functions. The molecular targets of this compound include various proteins involved in DNA repair, cell cycle regulation, and apoptosis. The pathways affected by this inhibition include the p53 pathway, the FOXO pathway, and the NF-κB pathway, all of which play crucial roles in cellular homeostasis and stress responses .
Comparación Con Compuestos Similares
Sirt1/2-IN-3 is unique in its high potency and selectivity for SIRT1 and SIRT2 compared to other sirtuin inhibitors. Similar compounds include thieno[3,2-d]pyrimidine-6-carboxamides, which also inhibit SIRT1 and SIRT2 but may have different selectivity profiles and potency levels . Other notable sirtuin inhibitors include nicotinamide, suramin, and sirtinol, which target multiple sirtuin family members but with varying degrees of efficacy . The uniqueness of this compound lies in its ability to selectively inhibit SIRT1 and SIRT2, making it a valuable tool for studying these specific enzymes and their roles in cellular processes.
Propiedades
Número CAS |
301313-42-8 |
|---|---|
Fórmula molecular |
C17H14ClNO4S |
Peso molecular |
363.8g/mol |
Nombre IUPAC |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H14ClNO4S/c1-23-11-6-8-12(9-7-11)24(21,22)19-16-10-15(18)17(20)14-5-3-2-4-13(14)16/h2-10,19-20H,1H3 |
Clave InChI |
PBHNALRVEVSVQD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Tert-butylphenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B491361.png)
![N-methyl-N-[6-(1-piperidinyl)hexyl]amine](/img/structure/B491364.png)
![N-[1,1'-Biphenyl]-4-yl-4-methylbenzenesulfonamide](/img/structure/B491371.png)
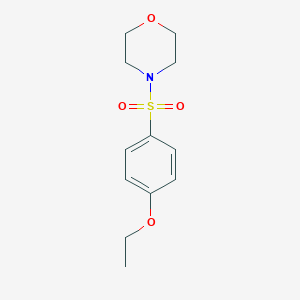
![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)
![N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491390.png)
![N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491393.png)
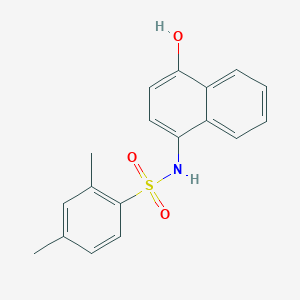
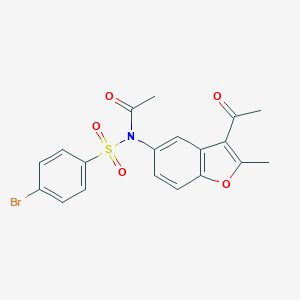

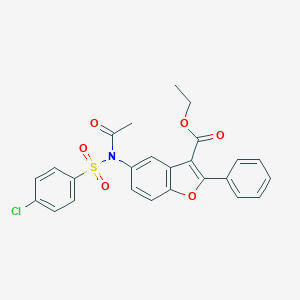
![Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491425.png)
![(4-Chlorophenyl)[2-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B491430.png)
![4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491435.png)
